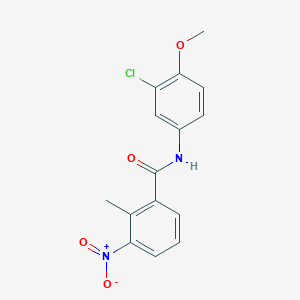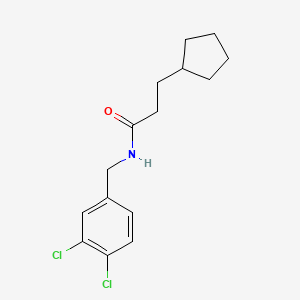
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMMA is a member of the amine class of compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of biochemical and physiological effects. In animal studies, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been shown to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, making it a potentially useful compound in the treatment of neurodegenerative diseases. However, one limitation of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential toxicity. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to be toxic in high doses, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for research on (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine. One area of research could focus on the potential applications of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds based on the structure of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, with the aim of enhancing its cognitive-enhancing properties while minimizing its potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine and its effects on the central nervous system.
合成法
The synthesis of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 4-methoxy-3-methylbenzyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the intermediate compound (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine hydrochloride, which can be further purified to obtain (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine.
科学的研究の応用
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been used in various scientific research studies due to its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, including the ability to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-16(10-13(12)2)18-11-15-6-8-17(19-4)14(3)9-15/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVGTPLXICQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylbenzyl)-3,4-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)
![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)